molecular formula C19H19N7O B10928572 1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928572
M. Wt: 361.4 g/mol
InChI Key: BAYLLYWXSJBLRE-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole moiety: This step involves the formation of the 1,2,4-triazole ring, which can be accomplished through cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the 4-methylbenzyl group: This step involves the alkylation of the triazole ring with 4-methylbenzyl halides under basic conditions.

    Final coupling reaction: The final step involves the coupling of the triazole-pyrazolo[3,4-b]pyridine intermediate with the carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to enzymes: Inhibit the activity of certain enzymes involved in metabolic pathways.

    Interact with receptors: Modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Disrupt cellular processes: Interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

1,6-dimethyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N7O/c1-12-4-6-14(7-5-12)10-26-11-20-19(24-26)23-18(27)15-8-13(2)22-17-16(15)9-21-25(17)3/h4-9,11H,10H2,1-3H3,(H,23,24,27)

InChI Key

BAYLLYWXSJBLRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=C4C=NN(C4=NC(=C3)C)C

Origin of Product

United States

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